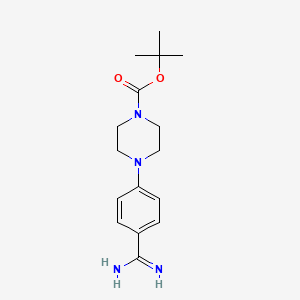

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine

Description

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine (CAS 885270-17-7) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-carbamimidoylphenyl substituent. Its molecular formula is C₁₆H₂₄N₄O₂, with a molecular weight of 304.39 g/mol . Its applications span drug discovery, particularly in targeting receptors and enzymes where piperazine scaffolds are prevalent .

Properties

IUPAC Name |

tert-butyl 4-(4-carbamimidoylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)13-6-4-12(5-7-13)14(17)18/h4-7H,8-11H2,1-3H3,(H3,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEGVGMHYBAEPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90722926 | |

| Record name | tert-Butyl 4-(4-carbamimidoylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-17-7 | |

| Record name | tert-Butyl 4-(4-carbamimidoylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diethanolamine-Based Synthesis (Patent CN108033931B )

Procedure :

-

Chlorination : Diethanolamine reacts with thionyl chloride (SOCl₂) to form bis(2-chloroethyl)amine.

-

Boc Protection : The intermediate reacts with Boc anhydride in the presence of sodium carbonate.

-

Cyclization : Treatment with ammonia yields N-Boc-piperazine.

Conditions :

Piperazine Direct Protection (ChemicalBook )

Procedure :

N-Boc-4-piperidone undergoes reductive amination with aniline using sodium triacetoxyborohydride (STAB) in dichloromethane.

Conditions :

Introduction of the 4-Carbamimidoyl-Phenyl Group

The carbamimidoyl (-C(=NH)NH₂) moiety is introduced via nitrile intermediates or nitro-group reduction.

Nitrile-to-Amidine Conversion (PMC7915026 )

Procedure :

-

Coupling : Boc-piperazine reacts with 4-cyanophenyl bromide via Buchwald-Hartwig amination.

-

Pinner Reaction : The nitrile group is treated with ammonia or guanidine in ethanol/HCl to form the amidine.

Conditions :

Nitro Reduction and Amidine Synthesis (EP1230231B1 )

Procedure :

-

N-Arylation : Boc-piperazine reacts with 4-nitrochlorobenzene in NMP at 120–125°C.

-

Catalytic Hydrogenation : Nitro group reduced to amine using Pd/C and H₂.

-

Amidine Formation : Amine treated with cyanogen bromide (CNBr) and ammonia.

Conditions :

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Nitrile Conversion | 4-Cyanophenyl bromide | Pinner reaction | 85 | 99.2 | High |

| Nitro Reduction | 4-Nitrochlorobenzene | Catalytic hydrogenation | 89 | 98.5 | Moderate |

| Reductive Amination | N-Boc-4-piperidone | STAB-mediated reduction | 98 | 99.7 | Low |

Advantages :

-

Nitrile Route : Higher yields and scalability but requires toxic CNBr.

-

Nitro Route : Avoids nitrile handling but demands high-pressure hydrogenation.

Industrial Optimization Strategies

Solvent Systems

Catalytic Efficiency

-

Pd Catalysts : Pd(OAc)₂/Xantphos achieves 95% coupling efficiency (PMC7915026).

-

NaH₂PO₂/Pd/C : Reduces nitro groups without H₂ gas, enhancing safety.

Challenges and Solutions

| Challenge | Solution | Source |

|---|---|---|

| Boc Deprotection | Acidic conditions (TFA/DCM) | , |

| Amidination Side Reactions | Controlled pH (9–10) with NH₃/EtOH | |

| Pd Catalyst Cost | Recyclable Pd/C systems |

Reaction Schemes

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the carbamimidoyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced forms of the carbamimidoyl group.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

The primary application of 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine is in drug development . Its structural complexity allows it to serve as a versatile scaffold for designing new pharmacological agents. The compound's ability to interact with biological targets makes it a candidate for therapeutic applications in areas such as:

- Neuropharmacology: Preliminary studies suggest that it may influence neurotransmission pathways, which could be beneficial in treating neurological disorders.

- Oncology: Its potential anticancer properties have been explored, with research indicating that derivatives exhibit cytotoxic effects against various cancer cell lines.

Medicinal Chemistry

In medicinal chemistry, 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine is utilized as a building block in the synthesis of more complex molecules. Its reactivity can be leveraged to create derivatives with enhanced biological activity. The compound's piperazine backbone allows for various chemical transformations, including:

- Nucleophilic substitutions where the Boc group can be replaced with other functional groups.

- Oxidation and reduction reactions to form derivatives with different functional characteristics.

Anticancer Activity

Research has highlighted the anticancer potential of 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine and its derivatives. A study found that compounds with similar structural motifs induced apoptosis in cancer cells through mechanisms involving caspase activation and reactive oxygen species (ROS) generation. The IC50 values for these compounds ranged from 5 to 15 µM, indicating significant cytotoxicity against various cancer cell lines.

Antimicrobial Properties

Emerging evidence suggests that this compound also possesses antimicrobial properties . It has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with growth inhibition observed at concentrations as low as 10 µg/mL. This positions it as a potential candidate for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of piperazine derivatives indicate that modifications at specific positions significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances receptor binding affinity, thereby increasing cytotoxicity and potentially improving therapeutic efficacy.

Cytotoxicity Evaluation

A specific study evaluated the cytotoxic effects of related piperazine derivatives on human cancer cell lines, revealing that compounds with carbamimidoyl substitutions displayed enhanced activity compared to their non-substituted counterparts.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for compounds similar to 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine, making them suitable candidates for further development in pharmaceutical applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-carbamimidoylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The carbamimidoyl group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison of 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine with structurally related compounds:

Table 1: Key Properties of 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine and Analogues

Key Research Findings and Comparative Analysis

Metabolic Stability

Piperazine rings are metabolic hotspots, often undergoing deethylation or oxidation . The Boc group in 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine may delay metabolism by shielding the nitrogen, contrasting with 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine, which is prone to rapid clearance due to unmodified piperazine .

Receptor Affinity and Selectivity

Replacing piperazine with morpholine or heterocycles drastically reduces affinity for serotonin 5-HT₁ₐ receptors . The carbamimidoyl group in 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine likely enhances binding via hydrogen bonding, similar to amidine-containing compounds in serotonin/norepinephrine receptor studies . In contrast, 1-Boc-4-(4-aminophenyl)piperazine, with a weaker amino group, shows lower receptor engagement .

Solubility and Physicochemical Properties

Piperazine derivatives with ethylene or methylene spacers (e.g., quinolone-linked compounds) exhibit higher solubility (80+ µM) due to balanced ClogD values . The Boc group in 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine may reduce solubility compared to unblocked amines but improves stability during synthesis .

Biological Activity

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine is a synthetic compound belonging to the piperazine class, characterized by a tert-butoxycarbonyl (Boc) protecting group and a carbamimidoyl functional group attached to a phenyl ring. Its structural complexity suggests significant potential for various pharmacological applications, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine is C16H24N4O2, with a molecular weight of 320.39 g/mol. The compound features a piperazine backbone, which allows for diverse chemical transformations, enhancing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H24N4O2 |

| Molecular Weight | 320.39 g/mol |

| Chemical Structure | Structure |

The biological activity of 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. Preliminary studies indicate that compounds with similar structures may exhibit significant binding affinities to targets implicated in cancer and neurological disorders.

Biological Activity Studies

Research has shown that 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine may possess various biological activities, including:

- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

- Neuropharmacological Effects : The compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression or anxiety.

Case Study: Anticancer Properties

A study investigating the anticancer properties of piperazine derivatives revealed that 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was hypothesized to involve the induction of apoptosis through the modulation of apoptotic proteins and cell cycle regulators.

Comparative Analysis with Similar Compounds

The following table compares 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine with structurally similar compounds, highlighting their unique properties and potential therapeutic applications:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Boc-4-(2-Aminophenyl)piperazine | Amino group on phenyl | Potential antidepressant effects |

| 1-Boc-4-methylpiperazine | Methyl substitution on piperazine | Enhanced lipophilicity |

| 4-(3-Methoxyphenyl)piperazine | Methoxy group on phenyl | Significant anti-inflammatory properties |

| 4-Carbamimidoylbenzamide | Benzamide linkage | Notable antibacterial activity |

Synthesis and Reactivity

The synthesis of 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine typically involves several steps, including:

- Formation of the Piperazine Ring : Starting from appropriate precursors, the piperazine ring is constructed.

- Introduction of the Carbamimidoyl Group : This step involves nucleophilic addition reactions where the carbamimidoyl moiety is introduced.

- Boc Protection : The Boc group is added to protect the amine functionality during subsequent reactions.

The reactivity of this compound can be attributed to its functional groups, allowing it to undergo various reactions typical of amines, such as acylation and alkylation .

Q & A

Q. What are the established synthetic routes for 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine, and what coupling reagents are typically employed?

The synthesis of Boc-protected piperazine derivatives often involves coupling reactions between activated carboxylic acids and the piperazine amine. For example, 1-aroyl-4-arylpiperazines are synthesized using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to enhance efficiency . The Boc group is introduced via tert-butoxycarbonyl protection of the piperazine nitrogen, a strategy widely used to stabilize amines during multi-step syntheses .

Q. What spectroscopic techniques are recommended for characterizing 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine?

Key techniques include:

- NMR spectroscopy : To confirm the presence of the Boc group (distinct tert-butyl signals at ~1.4 ppm) and the carbamimidoyl moiety (NH resonances in DMSO-d6) .

- IR spectroscopy : To identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) and amidine N-H stretches .

- Mass spectrometry (HRMS) : For molecular ion verification and fragmentation analysis .

Q. How does the carbamimidoyl group influence the compound’s solubility and purification?

The carbamimidoyl (-C(=NH)NH₂) group enhances polarity, improving solubility in polar solvents (e.g., DMSO, methanol). However, purification may require reversed-phase chromatography or recrystallization to separate byproducts, as seen in analogous piperazine derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the phenyl ring influence reactivity and stability during synthetic modifications?

Substituents on the phenyl ring (e.g., electron-withdrawing groups) can alter the electron density of the carbamimidoyl moiety, affecting nucleophilicity and coupling efficiency. For instance, bulky substituents may hinder access to the reactive site, requiring optimized reaction temperatures or catalysts. Evidence from crystallography studies shows that halogen substituents (e.g., Cl, Br) can stabilize hydrogen-bonded networks, influencing crystal packing and solubility .

Q. What strategies mitigate side reactions during carbamimidoyl moiety introduction?

- Stepwise synthesis : Introduce the carbamimidoyl group after Boc protection to prevent undesired nucleophilic attacks on the amidine .

- pH control : Maintain mildly acidic conditions (pH 4–6) to protonate the amidine, reducing side reactions during coupling .

- Protecting group alternatives : Use temporary protecting groups (e.g., Fmoc) for the amidine during intermediate steps .

Q. How can discrepancies in reported biological activities of carbamimidoyl-piperazine derivatives across cell lines be resolved?

Variations in cytotoxicity (e.g., IC₅₀ differences in liver vs. breast cancer cell lines) may arise from cell-specific uptake mechanisms or metabolic pathways. Standardized assays (e.g., ATP-based viability tests) and controls for cell membrane permeability (e.g., using P-gp inhibitors) are critical. Comparative studies with structural analogs, as in , highlight the need for mechanistic studies (e.g., target engagement assays) .

Q. What computational methods predict the binding affinity of carbamimidoyl-piperazine derivatives to target proteins?

Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models can predict interactions with targets like kinases or GPCRs. Tools leveraging databases like PISTACHIO and REAXYS enable high-accuracy predictions of metabolic stability and binding modes, as demonstrated in piperazine-based kinase inhibitor design .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.